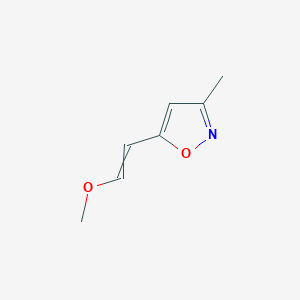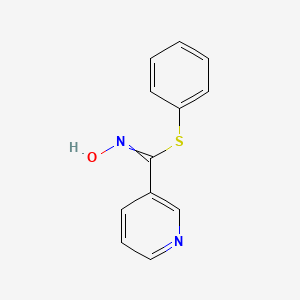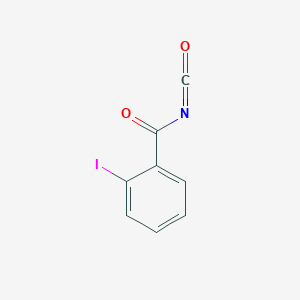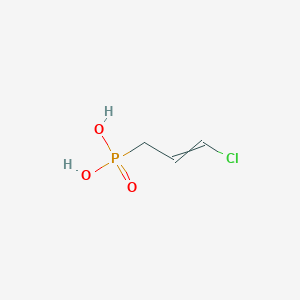![molecular formula C9H8O4 B14491975 3,8-Dimethylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione CAS No. 65371-44-0](/img/structure/B14491975.png)
3,8-Dimethylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-Dimethylidene-2,7-dioxaspiro[44]nonane-1,6-dione is a chemical compound with the molecular formula C9H12O4 It is known for its unique spirocyclic structure, which includes two lactone rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione can be achieved through several methods. One efficient approach involves the gold-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn1-yl)malonic acid . This method is known for its mild reaction conditions and high efficiency.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3,8-Dimethylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
3,8-Dimethylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,8-Dimethylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, influencing biological pathways and exerting its effects. Detailed studies on its mechanism of action are still ongoing.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Dioxaspiro[4.4]nonane-2,7-dione: A similar compound with a slightly different structure and properties.
3,8-Dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-dione: Another related compound with additional benzyl groups.
Uniqueness
3,8-Dimethylidene-2,7-dioxaspiro[44]nonane-1,6-dione is unique due to its specific spirocyclic structure and the presence of dimethylidene groups
Propriétés
Numéro CAS |
65371-44-0 |
|---|---|
Formule moléculaire |
C9H8O4 |
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
3,8-dimethylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione |
InChI |
InChI=1S/C9H8O4/c1-5-3-9(7(10)12-5)4-6(2)13-8(9)11/h1-4H2 |
Clé InChI |
DOJFLJFLJASDKD-UHFFFAOYSA-N |
SMILES canonique |
C=C1CC2(CC(=C)OC2=O)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methoxy-1'-methylspiro[indole-3,3'-pyrrolidine]](/img/structure/B14491906.png)

![N-[(E)-(cyanohydrazinylidene)methyl]-4-methoxybenzamide](/img/structure/B14491918.png)
phenylsilane](/img/structure/B14491923.png)


![[(2-Methylcyclopropyl)sulfonyl]benzene](/img/structure/B14491932.png)




![3-[(2-Phenylpropan-2-yl)amino]propanenitrile](/img/structure/B14491966.png)

